Butan-2-yl 3-methylbut-2-enoate
Description
Butan-2-yl 3-methylbut-2-enoate is an ester compound characterized by a branched unsaturated acyl group (3-methylbut-2-enoate) and a secondary alcohol-derived butan-2-yl moiety. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. This compound has garnered attention in both agricultural and biochemical research due to its dual role as a nematicidal agent and a sex pheromone component in insects.
- Nematicidal Activity: this compound exhibits potent activity against Meloidogyne javanica, a root-knot nematode, causing 94.75% mortality at 24 hours when applied at 10 µL .
- Pheromone Function: Enantiomeric forms of this compound, specifically (2R)- and (2S)-butan-2-yl (Z)-dodec-5-enoate, act as sex attractants for male moths in the Zygaenidae family, such as Jordanita notata and Adscita geryon .
Properties
CAS No. |
109892-46-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
butan-2-yl 3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)11-9(10)6-7(2)3/h6,8H,5H2,1-4H3 |
InChI Key |
XIUGHTPAQPTLFH-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C=C(C)C |
Canonical SMILES |
CCC(C)OC(=O)C=C(C)C |
Synonyms |
SEC-BUTYL 3-METHYLBUT-2-ENOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Mechanistic Insights: The nematicidal mode of action of this compound remains unclear.
- Synthetic Challenges : Enantioselective synthesis of (2R/S)-butan-2-yl esters requires optimized catalysts to improve purity (e.g., 85% for (2S) vs. 75% for (2R)) .
- Ecological Safety: While effective, the environmental persistence of branched esters like ethyl pent-4-enoate warrants further study .
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